2-(Dibromomethyl)pyridine
Description
Significance of Pyridine (B92270) Derivatives in Modern Organic Synthesis and Chemical Sciences
Pyridine and its derivatives are a cornerstone of modern organic and medicinal chemistry. nih.govresearchgate.net These compounds are characterized by a six-membered aromatic ring containing one nitrogen atom, a structure analogous to benzene (B151609) but with distinct chemical properties imparted by the heteroatom. globalresearchonline.netopenaccessjournals.com The presence of the electronegative nitrogen atom creates a π-deficient aromatic system, which makes the pyridine ring susceptible to nucleophilic attack, primarily at the C-2 and C-4 positions, while also conferring basic and nucleophilic characteristics to the molecule itself. nih.govmdpi.com
The structural versatility and reactivity of pyridines have led to their widespread use across numerous scientific fields. openaccessjournals.com They are among the most extensively used scaffolds for drug design and synthesis, valued for their ability to enhance the water solubility of molecules. nih.gov This has contributed to the discovery of a multitude of therapeutic agents with broad-spectrum activity. nih.gov Pyridine derivatives are not only synthesized but are also found in essential natural products, including vitamins like niacin and pyridoxine, and alkaloids such as nicotine. nih.gov
In the laboratory, pyridine is a common polar, aprotic solvent and a reagent in various organic reactions, including Knoevenagel condensations. globalresearchonline.net Beyond these fundamental roles, pyridine derivatives are integral to the development of functional nanomaterials, serve as critical ligands in organometallic chemistry, and are employed in asymmetric catalysis. nih.gov Their importance is underscored by their role as versatile synthetic intermediates for producing biologically active compounds and novel materials. researchgate.net
Table 1: Applications of Pyridine Derivatives in Chemical Sciences
| Field of Application | Specific Role of Pyridine Derivatives | Reference |
| Medicinal Chemistry | Core scaffold for drug design and synthesis; improves water solubility of therapeutic agents. | nih.govglobalresearchonline.net |
| Organic Synthesis | Polar aprotic solvents; reagents in condensation reactions; versatile synthetic intermediates. | researchgate.netglobalresearchonline.net |
| Materials Science | Building blocks for functional nanomaterials. | nih.gov |
| Organometallic Chemistry | Important ligands for metal complexes. | nih.gov |
| Catalysis | Used in asymmetric catalysis processes. | nih.gov |
| Natural Products | Found in essential biomolecules like vitamins and alkaloids. | nih.gov |
Contextualization of Halogenated Pyridine Derivatives as Key Intermediates for Advanced Materials and Molecular Architectures
Within the vast family of pyridine compounds, halogenated derivatives stand out as particularly crucial synthetic intermediates. rsc.orgnih.gov The introduction of a halogen atom onto the pyridine ring provides a reactive handle for a wide array of subsequent chemical transformations. nih.gov This C-Hal bond is instrumental in diversifying molecular structures through various bond-forming reactions, making halopyridines indispensable in research and development. nih.gov
Substituted halogenated pyridines are considered key structural units in a multitude of pharmaceuticals, agrochemicals, and advanced materials. rsc.org The strategic placement of halogen atoms is a vital tactic in target-oriented synthesis, enabling chemists to fine-tune the biological and chemical properties of molecules. nih.govresearchgate.net This is especially important in drug discovery for conducting structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are necessary to optimize its efficacy and properties. nih.gov
The utility of these halogenated heterocycles stems from their ability to undergo reactions such as nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. rsc.orgacs.org These methods allow for the precise and controlled construction of complex, polysubstituted nitrogen-containing heteroaromatic compounds. rsc.org Specifically, bromomethyl-substituted pyridines, a category that includes 2-(Dibromomethyl)pyridine, are recognized as important substrates for creating pharmacologically active compounds and have been used in the synthesis of artificial receptors for molecular recognition studies. nih.gov The compound this compound serves as a direct precursor in these synthetic pathways, embodying the role of a versatile halogenated intermediate.
Structure
3D Structure
Properties
IUPAC Name |
2-(dibromomethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-6(8)5-3-1-2-4-9-5/h1-4,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLNILWRYDQHCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Dibromomethyl Pyridine and Its Congeners
Strategies for Monobromination of Methyl Pyridine (B92270) Systems
Achieving selective monobromination of methyl groups on a pyridine ring is often challenging due to the potential for concurrent formation of dibromo- and tribromomethyl derivatives. sci-hub.se The reactivity of the methyl group is influenced by its position relative to the nitrogen atom within the pyridine ring.
Free radical bromination is a common method for the synthesis of bromomethylpyridines. sci-hub.se This approach typically involves the use of a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator or under UV irradiation. daneshyari.comgoogle.com The reaction proceeds via a free radical chain mechanism, targeting the benzylic-like methyl groups of picoline (methylpyridine) substrates.
The reactivity of methylpyridines towards radical bromination is position-dependent. Studies have shown the order of reactivity to be 4-methylpyridine > 2-methylpyridine (B31789) > 3-methylpyridine. daneshyari.com The reaction of 2-picoline with NBS is known to produce a mixture of both mono- and di-substituted products. daneshyari.com The choice of solvent can significantly influence the selectivity of the reaction. While carbon tetrachloride (CCl₄) is a classical solvent for these reactions, others like dichloromethane and benzene (B151609) have been explored to improve selectivity and reduce the formation of polybrominated byproducts. sci-hub.se The use of radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is a preferred condition for initiating the bromination process. google.com
| Substrate | Brominating Agent | Initiator/Conditions | Solvent | Observed Products | Reference |
| 2-Picoline | N-Bromosuccinimide (NBS) | Not specified | Not specified | Mixture of mono- and di-substituted products | daneshyari.com |
| Picolines | N-Bromosuccinimide (NBS) | Photobromination | CCl₄, Dichloromethane, Benzene | Bromomethyl & Dibromomethyl derivatives | sci-hub.se |
| Pyridine Derivatives | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Benzoyl peroxide or AIBN | Chlorobenzene, Cyclohexane, etc. | Monobrominated derivatives | google.com |
Regioselectivity is a crucial consideration in the synthesis of brominated pyridine derivatives, particularly when multiple reactive sites are present, as in unsymmetrical dimethylpyridines (lutidines). daneshyari.com The nitrogen atom in the pyridine ring exerts a deactivating inductive effect, which influences the stability of the radical intermediate formed during bromination. Consequently, bromination tends to occur preferentially at the methyl group located farthest from the ring nitrogen. daneshyari.com
For instance, in the radical bromination of 2,3-, 2,4-, and 2,5-dimethylpyridine, the reaction results in the bromination of the methyl group that is more distant from the nitrogen atom. daneshyari.com This principle allows for a degree of control in synthesizing specific isomers of (bromomethyl)pyridine derivatives. The development of methods that can selectively functionalize either the 2- or 4-position of the pyridine ring is an active area of research, often involving the activation of pyridine N-oxides to direct incoming nucleophiles. nih.govrsc.org While not a direct bromination method, these regioselective syntheses provide alternative routes to precursors that can later be converted to the desired brominated compounds. nih.gov
Methodologies for the Synthesis of 2,6-Bis(bromomethyl)pyridine (B1268884)
2,6-Bis(bromomethyl)pyridine is a valuable symmetrical building block used in the construction of macrocycles and ligands for coordination chemistry. A primary synthetic route to this compound involves the dibromination of a readily available precursor, 2,6-bis(hydroxymethyl)pyridine, which can be prepared via biocatalytic routes from 2,6-lutidine. rsc.org
The conversion of the diol, 2,6-bis(hydroxymethyl)pyridine, to the corresponding dibromide is a nucleophilic substitution reaction where the hydroxyl groups are replaced by bromine atoms. This transformation can be accomplished using various brominating agents.
Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary and secondary alcohols into alkyl bromides. wikipedia.org This reagent is reported as a method for the bromination of 2,6-bis(hydroxymethyl)pyridine (also known as 2,6-dimethylolpyridine). google.com The reaction typically proceeds with high efficiency, converting both hydroxyl groups to bromide functionalities. PBr₃ is often preferred over other methods as it generally gives high yields and avoids carbocation rearrangements. wikipedia.org
Concentrated hydrobromic acid (HBr) is another widely used reagent for the synthesis of 2,6-bis(bromomethyl)pyridine from pyridine-2,6-dimethanol. chemicalbook.comrsc.org The reaction involves heating the diol precursor with an excess of aqueous HBr, typically at reflux temperatures. The strong acidic conditions facilitate the protonation of the hydroxyl groups, converting them into good leaving groups (water), which are subsequently displaced by bromide ions. Following the reaction, a basic workup is necessary to neutralize the excess acid and the pyridine nitrogen, allowing for the extraction of the final product into an organic solvent. chemicalbook.comrsc.org Yields for this method can be very high, although they can vary depending on the specific reaction and purification conditions. chemicalbook.comrsc.org
| Precursor | Reagent | Reaction Conditions | Yield | Reference |
| Pyridine-2,6-dimethanol | 60% Hydrobromic Acid | Reflux at 125 °C for 6 h | 96% | chemicalbook.com |
| Pyridine-2,6-diyldimethanol | 48% Hydrobromic Acid | Heated at 125 °C for 6 h | 43% | rsc.org |
Side-Chain Bromination of 2,6-Dimethylpyridine
The conversion of the methyl groups of 2,6-dimethylpyridine to dibromomethyl groups is typically accomplished through radical bromination. This process involves the generation of a bromine radical, which then abstracts a benzylic hydrogen atom from a methyl group, leading to a pyridine-stabilized radical. Subsequent reaction with a bromine source yields the brominated product. The challenge lies in achieving the desired degree of bromination (mono-, di-, or tri-bromination) and in avoiding unwanted side reactions, such as bromination of the pyridine ring itself.
N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of allylic and benzylic positions. organic-chemistry.orgmissouri.edu The reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. missouri.eduwikipedia.org The key to the success of NBS as a brominating agent is its ability to provide a low, constant concentration of elemental bromine (Br₂) throughout the reaction, which is generated in situ by the reaction of NBS with traces of HBr. This low concentration of Br₂ favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.
The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (e.g., UV light). The choice of solvent is crucial, with non-polar solvents like carbon tetrachloride (CCl₄) often being used to promote the radical pathway.
However, the bromination of 2,6-dimethylpyridine with NBS can sometimes lead to a mixture of products, including monobrominated, dibrominated, and even tribrominated species. The selectivity can be influenced by the stoichiometry of NBS, the reaction conditions, and the presence of any protecting groups on the pyridine ring. For instance, refluxing 2,6-lutidine with NBS in acetonitrile in the presence of light has been reported to yield 6-bromomethyl-2-methylpyridine as the major product with a 50% yield. In some cases, a large excess of NBS is employed to favor the formation of polybrominated compounds, which may then require a subsequent debromination step to obtain the desired product.
| Substrate | Brominating Agent | Initiator/Conditions | Solvent | Product(s) | Yield (%) |
| 2,6-Dimethylpyridine | NBS | Light, reflux | Acetonitrile | 6-Bromomethyl-2-methylpyridine | 50 |
| Tetradodecyl 4,4'-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) | NBS | Room temperature, 12h | Methanol | 1,4-Phenylene-bis(2,6-bis(bromomethyl)-1,4-dihydropyridine) | 43 nih.gov |
To overcome some of the selectivity issues associated with NBS, alternative brominating agents have been explored for the side-chain bromination of 2,6-dimethylpyridine.
Dibromohein (1,3-dibromo-5,5-dimethylhydantoin) has emerged as an effective reagent for the synthesis of 2,6-bis(bromomethyl)pyridine from 2,6-dimethylpyridine. google.com This method offers high yields and can be carried out under relatively mild conditions. The reaction is typically performed in a non-polar solvent such as carbon tetrachloride, in the presence of a radical initiator like AIBN or benzoyl peroxide. google.com By controlling the molar ratio of dibromohein to 2,6-dimethylpyridine, the reaction can be directed to efficiently produce the desired dibrominated product. A key advantage of this method is the potential for high yields, with some examples reporting over 90% conversion to 2,6-bis(bromomethyl)pyridine. google.com
| Substrate | Molar Ratio (Dibromohein:Substrate) | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,6-Dimethylpyridine | 4:1 | AIBN (0.5) | CCl₄ | 80 | 24 | 92 google.com |
| 2,6-Dimethylpyridine | 2:1 | BPO (0.5) | CCl₄ | 80 | 24 | 85 google.com |
| 2,6-Dimethylpyridine | 2:1 | AIBN (1) | CCl₄ | 80 | 1 | 41 google.com |
Pyridinium (B92312) bromide-perbromide (also known as pyridinium tribromide) is a stable, crystalline solid that serves as a convenient and safer alternative to liquid bromine. wikipedia.org It is an effective brominating agent for a variety of organic compounds. nih.gov While direct application on 2,6-dimethylpyridine is not extensively documented in the provided sources, its utility in the bromination of other heterocyclic systems, such as 1,4-dihydropyridines, suggests its potential for the side-chain bromination of alkylpyridines. In a comparative study on a bis-1,4-dihydropyridine derivative, pyridinium bromide-perbromide demonstrated superior performance over NBS, achieving a higher yield in a significantly shorter reaction time. nih.gov
| Substrate | Brominating Agent | Equivalents of Brominating Agent | Solvent | Time | Yield (%) |
| Didodecyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | Pyridinium bromide-perbromide | 2.1 | Ethyl acetate | 30 min | 87 nih.gov |
| Didodecyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | NBS | Not specified | Not specified | 24 h | 75 nih.gov |
Trimethylphenylammonium bromide-perbromide (or tribromide) is another solid, manageable source of electrophilic bromine. chemimpex.com Similar to pyridinium bromide-perbromide, its application in the side-chain bromination of 2,6-dimethylpyridine is not explicitly detailed in the available literature. However, its effectiveness has been demonstrated in the bromination of other heterocyclic compounds. In the same comparative study on a bis-1,4-dihydropyridine derivative, trimethylphenylammonium bromide-perbromide was tested, although it resulted in a lower yield compared to pyridinium bromide-perbromide under the tested conditions. nih.gov
| Substrate | Brominating Agent | Equivalents of Brominating Agent | Solvent | Time | Yield (%) |
| Tetradodecyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) | Trimethylphenylammonium bromide-perbromide | Not specified | Ethyl acetate/Methanol (1:3) | 30 min | 59 nih.gov |
| Tetradodecyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) | Pyridinium bromide-perbromide | 4.1 | Ethyl acetate/Methanol (1:3) | 30 min | 50 nih.gov |
The efficiency and selectivity of many side-chain bromination reactions are highly dependent on the effective initiation of the radical chain process. Azobisisobutyronitrile (AIBN) is a commonly used radical initiator due to its predictable decomposition upon heating to generate two 2-cyano-2-propyl radicals and a molecule of nitrogen gas. These radicals then initiate the chain reaction by abstracting a bromine atom from the brominating agent or a hydrogen atom from the substrate.
The use of AIBN is integral to the Wohl-Ziegler bromination with NBS and is also explicitly mentioned as a key component in the high-yield bromination of 2,6-dimethylpyridine using dibromohein. wikipedia.orggoogle.com The concentration of the initiator is a critical parameter that needs to be carefully controlled. Typically, catalytic amounts of AIBN are sufficient to sustain the radical chain reaction. The controlled, slow addition of the brominating agent and the initiator can be a strategic approach to maintain a low concentration of radicals and the brominating species, which can help to minimize side reactions and improve the yield of the desired dibrominated product. google.com The choice of initiator and its concentration allows for fine-tuning of the reaction conditions to achieve the desired outcome in the synthesis of 2-(dibromomethyl)pyridine and its congeners.
Solvent Effects on Bromination Efficiency and Selectivity (e.g., Carbon Tetrachloride)
The choice of solvent plays a pivotal role in the efficiency and selectivity of the benzylic bromination of methylpyridines to yield compounds like this compound. Historically, non-polar solvents have been favored for free-radical brominations.
Carbon tetrachloride (CCl₄) has traditionally been a common solvent for these reactions, particularly when using N-bromosuccinimide (NBS) as the brominating agent. This is because CCl₄ is inert under radical conditions and effectively solubilizes the reactants. Free radical bromination is favored in non-polar solvents, which helps to avoid competing ionic reaction pathways.
However, due to the significant environmental and health concerns associated with carbon tetrachloride, there has been a concerted effort to identify more benign alternatives. Research into solvent-dependent radical bromination has highlighted acetonitrile (CH₃CN) as a viable substitute that can effectively facilitate the reaction without the high toxicity of chlorinated solvents. While polar solvents can sometimes favor nuclear bromination (an electrophilic substitution on the pyridine ring), the use of a radical initiator under controlled conditions can still promote the desired side-chain bromination. The polarity of the solvent can also influence the rate of radical anion fragmentation of halopyridines, which can be a competing reaction pathway.
The selection of an appropriate solvent is a critical parameter that must be carefully considered to maximize the yield of the desired dibrominated product while minimizing environmental impact and competing side reactions.
Optimization of Reaction Parameters (Temperature, Reaction Time, Stoichiometry)
The successful synthesis of this compound hinges on the careful optimization of several key reaction parameters, including temperature, reaction time, and the stoichiometry of the reactants.
Temperature: Free-radical brominations are typically initiated by heat or light. The reaction temperature must be high enough to initiate the homolytic cleavage of the radical initiator (e.g., AIBN or benzoyl peroxide) but not so high as to promote unwanted side reactions or decomposition of the product. For the bromination of 2,6-lutidine to 2,6-bis(bromomethyl)pyridine, a reaction temperature of 80°C has been found to be optimal.
Reaction Time: The duration of the reaction is another critical factor. Insufficient reaction time can lead to incomplete conversion of the starting material or the formation of monobrominated intermediates. Conversely, excessively long reaction times can increase the likelihood of polybromination and other side reactions. For instance, the bromination of 2-methylpyridine with a 1:1 stoichiometry of NBS requires 24 hours for the formation of the monobrominated product, albeit in low yield. The slow, controlled addition of the brominating agent over a period of 1.5 to 2 hours has been shown to improve the yield and purity of the desired dibrominated product in the case of 2,6-lutidine.
Stoichiometry: The molar ratio of the substrate to the brominating agent is arguably one of the most important parameters to control in order to achieve the desired degree of bromination.
Monobromination: To favor the formation of the monobrominated product, a stoichiometry of approximately 1:1 of the methylpyridine to the brominating agent (like NBS) is typically employed.
Dibromination: To achieve dibromination, a higher molar ratio of the brominating agent is required. For the synthesis of 2,6-bis(bromomethyl)pyridine, a molar ratio of 2,6-lutidine to the brominating agent of 1:2 to 1:10 has been explored, with a ratio of 1:2 to 1:6 being preferable. The reaction of 2-picoline with NBS has been reported to yield a mixture of mono- and di-substituted products, indicating that precise stoichiometric control is crucial.
The interplay of these parameters is complex, and their optimization is essential for maximizing the yield and purity of this compound.
| Parameter | Optimized Condition | Rationale |
| Temperature | 80°C | Sufficient for radical initiation while minimizing side reactions. |
| Reaction Time | Slow addition over 1.5-2h | Controlled reaction rate to improve product purity and yield. |
| Stoichiometry | 1:2 to 1:6 (Substrate:Brominating Agent) | To favor the formation of the desired dibrominated product. |
Management of Polybromination and Debromination Byproducts
A significant challenge in the synthesis of this compound is the formation of polybrominated and, to a lesser extent, debrominated byproducts. The reactivity of the methyl groups on the pyridine ring can lead to the formation of tribromomethyl pyridine and other over-brominated species.
Controlling Polybromination:
One effective strategy to minimize the formation of polybrominated byproducts is to control the concentration of the brominating agent throughout the reaction. This can be achieved by the slow, dropwise addition of the brominating agent and the radical initiator to the solution of the methylpyridine. This technique maintains a low concentration of the brominating species at any given time, which favors the desired level of bromination and reduces the likelihood of further reaction on the already brominated methyl groups.
Managing Debromination:
In some instances, particularly when trying to isolate monobrominated products from a mixture containing polybrominated species, debromination reactions can be employed. While not the primary goal in the synthesis of the dibromo compound, it is a relevant management strategy for byproduct control. Some researchers have reported the use of reagents like diethyl phosphite (B83602) and N,N-diisopropylethylamine to convert polybrominated byproducts back into monobrominated compounds. However, these debromination processes can be lengthy and complicate the purification process.
Therefore, the most effective approach to managing byproducts is to prevent their formation in the first place through careful control of reaction conditions, particularly the rate of addition and stoichiometry of the brominating agent.
Preparation of Substituted 2,6-Di(bromomethyl)-1,4-dihydropyridines
Substituted 1,4-dihydropyridines are an important class of heterocyclic compounds. The synthesis of 2,6-di(bromomethyl) substituted derivatives typically involves a two-step process: the formation of the dihydropyridine ring followed by the bromination of the methyl groups.
Hantzsch Synthesis-Based Approaches for Dihydropyridine Ring Formation
The Hantzsch dihydropyridine synthesis, first reported in 1882, remains a widely used and versatile method for the preparation of 1,4-dihydropyridine derivatives. nih.gov This one-pot condensation reaction typically involves the reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source like ammonium acetate. nih.govijarsct.co.in
The general scheme for the Hantzsch synthesis to produce a 2,6-dimethyl-1,4-dihydropyridine precursor is as follows:
Reactants: An aromatic or aliphatic aldehyde, a β-ketoester (e.g., ethyl acetoacetate or methyl acetoacetate), and an ammonia source.
Reaction Conditions: The reaction is often carried out in a suitable solvent such as ethanol or isopropanol, and may be heated to reflux. nih.gov
Mechanism: The reaction proceeds through the formation of two key intermediates: a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine from the reaction of the second equivalent of the β-ketoester with ammonia. These intermediates then condense and cyclize to form the 1,4-dihydropyridine ring.
This method allows for the synthesis of a wide variety of substituted 2,6-dimethyl-1,4-dihydropyridines by varying the aldehyde and β-ketoester starting materials.
Bromination of Methyl Groups in 1,4-Dihydropyridine Rings
Once the 2,6-dimethyl-1,4-dihydropyridine ring has been synthesized, the next step is the selective bromination of the methyl groups at the 2 and 6 positions. This transformation is a key step in producing the desired 2,6-di(bromomethyl) derivatives.
N-bromosuccinimide (NBS) is the most commonly used reagent for this purpose. nih.gov The reaction is typically carried out in a suitable solvent, with the choice of solvent and other reaction conditions influencing the yield and reaction time.
Key aspects of the bromination step include:
Brominating Agent: While NBS is the most common, other reagents like pyridinium bromide-perbromide have also been used. nih.gov
Solvent: Methanol is a frequently used solvent for the bromination of 2,6-dimethyl-1,4-dihydropyridines with NBS.
Reaction Conditions: The reaction is often performed by adding a solution of NBS dropwise to a solution of the 2,6-dimethyl-1,4-dihydropyridine at room temperature. The reaction progress is typically monitored by thin-layer chromatography (TLC).
Yields: The yields of the bromination reaction can be moderate to high, with some reported yields for the synthesis of 2,6-bis(bromomethyl)-1,4-dihydropyridines being as high as 75%.
Recent studies have focused on optimizing these conditions to improve yields and reduce reaction times. For example, the use of pyridinium bromide–perbromide in ethyl acetate has been shown to be an efficient method for the bromination of methyl groups in 1,4-dihydropyridine systems. nih.gov
| Starting Material | Brominating Agent | Solvent | Reaction Time | Yield |
| Didodecyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | NBS | Methanol | 24 h | 75% |
| Tetradodecyl 4,4'-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) | NBS | Methanol | 12 h | 43% |
| Bis-1,4-dihydropyridine derivative | Pyridinium bromide-perbromide | Ethyl Acetate | 30 min | 87% |
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of pyridine and its derivatives to address the environmental concerns associated with traditional synthetic methods. These concerns often include the use of hazardous solvents, harsh reaction conditions, and the generation of significant waste.
Sustainable approaches to the synthesis of compounds like this compound and its congeners focus on several key areas:
Use of Greener Solvents: As mentioned previously, replacing hazardous chlorinated solvents like carbon tetrachloride with more environmentally benign alternatives such as acetonitrile is a crucial step. researchgate.net
Catalysis: The development of efficient and recyclable catalysts can reduce the need for stoichiometric reagents and minimize waste. Both biocatalysts and transition metal catalysts are being explored for pyridine synthesis.
Energy Efficiency: The use of microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govacs.org These techniques have been successfully applied to the synthesis of various pyridine derivatives.
Atom Economy: Multicomponent reactions, such as the Hantzsch synthesis, are inherently more atom-economical as they combine multiple starting materials into a single product in one step, reducing the number of synthetic steps and the amount of waste generated. nih.gov
Solvent-Free Reactions: Performing reactions in the absence of a solvent, where possible, can eliminate the environmental impact and cost associated with solvent use and disposal.
By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.
Chemical Reactivity and Transformation Pathways of 2 Dibromomethyl Pyridine and Its Derivatives
Nucleophilic Substitution Reactions Involving Bromomethyl Moetie
The carbon-bromine bonds in the bromomethyl groups of 2-(dibromomethyl)pyridine and its derivatives are susceptible to cleavage by nucleophiles, making nucleophilic substitution a primary pathway for their transformation. This reactivity is the foundation for creating a diverse array of pyridine-based compounds.
Reactivity with Nitrogen-Containing Nucleophiles
The bromomethyl moieties readily react with various nitrogen-containing nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nitrogen atom attacks the electrophilic methylene (B1212753) carbon, displacing the bromide ion. This process is highly efficient for creating new carbon-nitrogen bonds.
A notable example is the reaction of 2,6-bis(bromomethyl)pyridine (B1268884) with pyrazole (B372694) derivatives. For instance, treatment with 3,5-diphenylpyrazole (B73989) yields the tridentate ligand 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine. Similarly, reaction with pyrazole in the presence of a base like sodium hydride results in the formation of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, another important tridentate ligand. researchgate.netcore.ac.uk These reactions demonstrate the utility of 2,6-bis(bromomethyl)pyridine as a scaffold for introducing N-heterocyclic groups.
Table 1: Reactions of 2,6-Bis(bromomethyl)pyridine with N-Nucleophiles
| Nucleophile | Product | Notes |
|---|---|---|
| Pyrazole | 2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine | Forms a key tridentate ligand used in coordination chemistry. researchgate.netcore.ac.uk |
| 3,5-Diphenylpyrazole | 2,6-Bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine | Creates a sterically hindered ligand, influencing the geometry of its metal complexes. |
Formation of Carbon-Nitrogen Bonds in Complex Molecular Architectures
The difunctional nature of 2,6-bis(bromomethyl)pyridine makes it an excellent building block for constructing large, complex molecules. It can act as a rigid linker, connecting two molecular units through the formation of two new C-N bonds. This strategy is particularly useful in the synthesis of elaborate ligands designed for specific applications in catalysis or materials science.
An example of this is the synthesis of large macrocyclic ligands. In one such synthesis, a complex acyclic precursor, N(2),N(6)-bis(6-(3-(1H-benzo[d]imidazol-1-yl)propanamido)pyridin-2-yl)pyridine-2,6-dicarboxamide, undergoes double alkylation with 2,6-bis(bromomethyl)pyridine. This reaction forms two C-N bonds, closing the ring and yielding a 32-membered macrocyclic ligand dibromide salt. This demonstrates how 2,6-bis(bromomethyl)pyridine can bridge two reactive sites within a single molecule to create intricate cyclic architectures.
Investigations into Ligand Coordination Chemistry and Complexation
The pyridine (B92270) derivatives synthesized via nucleophilic substitution are often designed as ligands for transition metal ions. The original pyridine nitrogen, combined with the newly introduced nitrogen donors, creates a multidentate coordination environment. nih.govwikipedia.org The resulting ligands can form stable complexes with a wide variety of metals, and the properties of these complexes can be tuned by modifying the structure of the ligand. nih.gov
For example, the tridentate ligand 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine forms a stable complex with vanadium(III). This complex has been investigated as a catalyst for ethylene (B1197577) polymerization. The coordination of the ligand to the metal center is crucial for its catalytic activity. The study of such complexes provides insights into the relationship between ligand structure and the reactivity of the coordinated metal ion. The conformational flexibility of the bromomethyl arms, once substituted, allows the ligand to adapt to the preferred coordination geometry of the metal. nih.gov
Cyclization and Ring-Forming Reactions in Organic Synthesis
The ability of 2,6-bis(bromomethyl)pyridine to react with dinucleophiles is extensively used in the synthesis of macrocyclic and macrobicyclic structures. These ring-forming reactions are a cornerstone of supramolecular chemistry.
Synthesis of Macrocyclic Ligands Utilizing Dibromomethyl Pyridine Substrates
Macrocycles are large ring-containing molecules that are important as artificial receptors and in the development of new materials. 2,6-Bis(bromomethyl)pyridine is a key precursor for a variety of pyridine-containing macrocycles. nih.gov The typical synthetic strategy involves the reaction of 2,6-bis(bromomethyl)pyridine with a long-chain molecule containing two nucleophilic end-groups, such as a diamine or a dithiol.
Construction of Cryptand Architectures and Related Host Molecules
Cryptands are three-dimensional, cage-like molecules that can encapsulate ions or small molecules, forming highly stable host-guest complexes known as cryptates. cambridgescholars.com The synthesis of these complex architectures often relies on the reaction of tripodal "cap" units with bridging molecules.
2,6-Bis(bromomethyl)pyridine serves as an ideal bridging component in cryptand synthesis. In a notable example, a cryptand with C3 symmetry was synthesized in a 64% yield via a nucleophilic substitution reaction between 1,3,5-triazine-2,4,6-triphenol (the tripodal cap) and 2,6-bis(bromomethyl)pyridine (the bridging unit). nih.gov The reaction involves the formation of six new carbon-oxygen bonds, assembling three pyridine bridges around two triazine-based platforms to create a well-defined molecular cavity. nih.gov
Table 2: Synthesis and Properties of a Pyridine-Containing Cryptand
| Reactants | Product | Yield | Host-Guest Properties |
|---|
Formation of Pyridine-Pyrazole Derivatives
The reaction of 2,6-bis(bromomethyl)pyridine with 3,5-diphenyl-1H-pyrazole in the presence of a base serves as a key step in the synthesis of novel pyridine-pyrazole derivatives. sigmaaldrich.com This reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. The resulting compound, 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine, has been utilized as a ligand in the formation of vanadium(III) complexes, which have shown catalytic activity in ethylene polymerization.
The synthesis of various pyridine and pyrazole derivatives is of significant interest due to their wide range of pharmacological applications. jst.org.innih.gov The combination of these two heterocyclic rings into a single molecule can lead to compounds with enhanced biological activities. jst.org.in
| Reactant 1 | Reactant 2 | Product | Application of Product |
| 2,6-Bis(bromomethyl)pyridine | 3,5-Diphenyl-1H-pyrazole | 2,6-Bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine | Ligand for catalysts |
Generation of Small-Ring Selenoether Macrocycles
2,6-Bis(bromomethyl)pyridine is a valuable precursor for the synthesis of small-ring selenoether macrocycles. sigmaaldrich.com These macrocycles are formed through a [1+1] cyclization reaction involving the simultaneous dropwise addition of solutions of 2,6-bis(bromomethyl)pyridine and a diselenocyanate precursor, such as o-C6H4(CH2SeCN)2 or NCSe(CH2)3SeCN, to a suspension of a reducing agent like sodium borohydride. rsc.orgcore.ac.uk This method has been used to produce potentially tridentate Se2N(pyridyl)-donor macrocycles in high yields. sigmaaldrich.comrsc.orgcore.ac.uk
The resulting 11-membered ring macrocycles have been characterized by various spectroscopic methods, including 1H, 13C{1H}, and 77Se{1H} NMR, as well as by X-ray crystallography. rsc.orgcore.ac.uk These studies confirm the structure of the macrocycles, revealing the coordination environment of the selenium and nitrogen atoms. core.ac.uk These selenoether macrocycles can act as ligands, forming complexes with transition metals such as platinum(IV) and chromium(III). rsc.orgcore.ac.uk
| Precursor 1 | Precursor 2 | Product Type | Ring Size |
| 2,6-Bis(bromomethyl)pyridine | o-C6H4(CH2SeCN)2 | Se2N(pyridyl)-donor macrocycle | 11-membered |
| 2,6-Bis(bromomethyl)pyridine | NCSe(CH2)3SeCN | Se2N(pyridyl)-donor macrocycle | 11-membered |
Synthesis of Dicationic Imidazolium-Linked Cyclophanes
2,6-Bis(bromomethyl)pyridine is a key building block in the synthesis of dicationic imidazolium-linked cyclophanes. sigmaaldrich.com The synthesis involves the reaction of 2,6-bis(bromomethyl)pyridine with a histamine (B1213489) derivative to form an imidazolium-linked cyclophane. These cyclophanes are of interest for their ability to bind nucleic acids. nih.gov The synthesis of related dicationic diarylpyridines as nucleic-acid binding agents has also been reported, starting from appropriately substituted bromoacetophenones. nih.gov
Intramolecular Cyclization Pathways (e.g., Cyclobuta[b]pyridines)
Derivatives of this compound can undergo intramolecular cyclization to form novel heterocyclic systems. For instance, the cyclization of 2,3-bis(dibromomethyl)pyridine with sodium iodide leads to the formation of dibromodihydrocyclobutarenes. rsc.org This reaction proceeds through a reactive azaquinomethane intermediate, which can be trapped by cycloaddition reactions. rsc.org This methodology provides a route to synthesize cyclobuta[b]pyridine derivatives. rsc.org
Formation of Fused Azaheterocycles (e.g., Imidazo[1,2-a]pyridines, Pyrido[1,2-a]pyrimidines)
This compound and its derivatives are versatile starting materials for the synthesis of fused azaheterocycles, which are important scaffolds in medicinal chemistry. rsc.orgmdpi.com
Imidazo[1,2-a]pyridines: These bicyclic heterocycles can be synthesized through various strategies, including condensation, multicomponent reactions, and oxidative coupling. rsc.orgresearchgate.net One common approach involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. While direct use of this compound in this specific reaction is not explicitly detailed in the provided context, the general reactivity pattern of α-halo carbonyl compounds is relevant. For example, imidazo[1,2-a]pyridines have been synthesized from 2-aminopyridines and acetophenones in the presence of a copper catalyst. organic-chemistry.org
Pyrido[1,2-a]pyrimidines: These compounds have been synthesized through various routes, including the cyclization of 2-aminopyridines with β-dicarbonyl compounds or their equivalents. researchgate.netnih.govresearchgate.net For instance, a one-pot, three-component reaction of an aroylacetonitrile, a 2-amino-N-hetero compound, and an orthoester can produce precursors that cyclize to form pyrido[1,2-a]pyrimidine (B8458354) derivatives. researchgate.net Another method involves the reaction of 2-aminopyridine with α-acetyl-γ-butyrolactone. researchgate.net These compounds are of interest due to their potential biological activities, including anticancer and antihypertensive properties. nih.govnih.gov
| Fused Azaheterocycle | General Synthetic Strategy | Starting Materials (Examples) |
| Imidazo[1,2-a]pyridines | Condensation/Cyclization | 2-Aminopyridines, α-Haloketones/Acetophenones |
| Pyrido[1,2-a]pyrimidines | Condensation/Cyclization | 2-Aminopyridines, β-Dicarbonyl compounds/α-Acetyl-γ-butyrolactone |
Utilization in Pyrazolo[1,5-a]sigmaaldrich.comrsc.orgrsc.org-triazine Synthesis
While a direct role for this compound in the synthesis of pyrazolo[1,5-a] sigmaaldrich.comrsc.orgrsc.org-triazines is not explicitly detailed, the synthesis of this heterocyclic system often involves the reaction of 5-aminopyrazoles with various electrophilic reagents. nih.govresearchgate.net The pyrazolo[1,5-a] sigmaaldrich.comrsc.orgrsc.orgtriazine scaffold is considered a promising framework for the development of therapeutic agents, particularly kinase inhibitors. researchgate.netmdpi.com The synthesis of these compounds can be achieved by annulating a 1,3,5-triazine (B166579) ring onto a pyrazole core. nih.gov
Mechanistic Investigations of Radical Reactions in Bromination and Subsequent Transformations
The bromination of 2-methylpyridine (B31789) to form 2-(bromomethyl)pyridine (B1332372) and subsequently this compound typically proceeds through a free-radical chain mechanism. byjus.com This process is usually initiated by UV light or a radical initiator. byjus.comgoogle.com
The mechanism involves three key stages:
Initiation: Homolytic cleavage of the bromine molecule (Br2) or a brominating agent like N-bromosuccinimide (NBS) generates bromine radicals (Br•). byjus.comchemistrysteps.com
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-methylpyridine, forming a resonance-stabilized pyridylmethyl radical and hydrogen bromide (HBr). byjus.comchemistrysteps.com This radical then reacts with a bromine molecule to form 2-(bromomethyl)pyridine and another bromine radical, which continues the chain reaction. byjus.com A second bromination step can then occur on the bromomethyl group to yield this compound.
Termination: The reaction is terminated when two radicals combine. byjus.com This can involve the combination of two bromine radicals, two pyridylmethyl radicals, or a bromine radical and a pyridylmethyl radical. byjus.com
Subsequent transformations of this compound can also involve radical intermediates. For example, intramolecular cyclization reactions to form polyheterocycles can proceed through a free-radical pathway. beilstein-journals.org The use of radical initiators like azobisisobutyronitrile (AIBN) in conjunction with a radical mediator such as tris(trimethylsilyl)silane (B43935) can facilitate these cyclizations. beilstein-journals.org The reactivity of pyridine derivatives towards radicals is influenced by the nature of the pyridine ring, with N-alkoxypyridinium salts showing remarkable reactivity as radical traps. nih.gov
| Stage | Description | Key Intermediates |
| Initiation | Generation of bromine radicals. | Br• |
| Propagation | Chain reaction involving abstraction of hydrogen and reaction with bromine. | Pyridylmethyl radical, Br• |
| Termination | Combination of two radicals to end the chain reaction. | Br2, Dimeric species |
Debromination Processes and Their Mechanistic Studies
The selective removal of one or both bromine atoms from the dibromomethyl group in this compound and its derivatives is a significant transformation, enabling the synthesis of monobromomethylpyridines or methylpyridines. These debromination processes can proceed through various mechanistic pathways, influenced by the choice of reagents and reaction conditions.
One of the effective methods for the partial debromination of gem-dibromides, such as those found in derivatives of this compound, involves the use of dialkyl phosphites in the presence of a base. Research has demonstrated that reagents like diethyl phosphite (B83602), when combined with an amine base such as N,N-diisopropylethylamine or triethylamine, can selectively reduce one of the C-Br bonds. For instance, the debromination of dimethyl 6,6'-bis(dibromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate using diethyl phosphite and N,N-diisopropylethylamine in THF has been successfully employed to yield the corresponding monobromomethyl product. acs.org This approach is noted for avoiding a significant amount of impurities that can arise from direct bromination methods. acs.org
Mechanistic studies on the reduction of gem-dibromocyclopropanes with dimethyl phosphite and potassium carbonate suggest that this process does not proceed through a radical pathway. researchgate.net Instead, it is proposed to involve non-radical intermediates, leading to a highly stereoselective reduction. researchgate.net While the substrate in those studies is a cyclopropane (B1198618) derivative, the underlying mechanism of nucleophilic attack by the phosphite on a bromine atom is considered relevant to the debromination of the dibromomethyl group in pyridine derivatives. The reaction is initiated by the deprotonation of the dialkyl phosphite by the base to form a potent nucleophile. This nucleophile then attacks one of the bromine atoms, leading to the cleavage of the C-Br bond and the formation of a carbanionic intermediate. This intermediate is subsequently protonated to yield the monobrominated product.
The general, non-radical mechanism for the phosphite-mediated debromination is outlined as follows:
Deprotonation of Dialkyl Phosphite: The base (e.g., triethylamine) deprotonates the diethyl phosphite to generate the diethyl phosphite anion.
Nucleophilic Attack on Bromine: The diethyl phosphite anion acts as a nucleophile and attacks one of the bromine atoms of the dibromomethyl group.
C-Br Bond Cleavage: This attack leads to the heterolytic cleavage of the carbon-bromine bond, forming a carbanion at the methyl group and diethyl bromophosphate.
Protonation of the Carbanion: The carbanionic intermediate is then protonated by the protonated base (triethylammonium cation) or another proton source in the reaction mixture to give the final monobromomethylpyridine product.
Below is a data table summarizing the key aspects of this debromination process.
| Reagent System | Substrate Type | Product | Proposed Mechanism | Key Features |
| Diethyl phosphite / Base (e.g., N,N-diisopropylethylamine) | gem-Dibromomethylpyridine derivatives | Monobromomethylpyridine | Non-radical, nucleophilic attack on bromine | High selectivity for monodebromination, cleaner reaction profile compared to some alternatives. acs.org |
While the phosphite-based method suggests a non-radical pathway, the possibility of radical mechanisms under different conditions, such as electrochemical or photochemical reduction, should also be considered. The single-electron reduction of halogenated pyridines is known to generate heteroaryl radicals. nih.gov In the case of this compound, a single-electron transfer (SET) could lead to a radical anion, which would then rapidly eliminate a bromide ion to form a bromomethylpyridyl radical. This radical could then abstract a hydrogen atom from the solvent or another hydrogen donor to yield the monobrominated product. The feasibility of such a pathway is dependent on the reduction potential of the specific this compound derivative. nih.gov
Computational studies on the related compound 2,6-bis(bromomethyl)pyridine using Density Functional Theory (DFT) have provided insights into its molecular structure, including bond lengths and angles. derpharmachemica.com The calculated C-Br bond lengths are in the range of 1.950 Å to 1.956 Å. derpharmachemica.com Understanding the ground-state geometry and electronic properties of these molecules is fundamental to comprehending the energetics of C-Br bond cleavage during debromination reactions.
Advanced Applications in Organic Synthesis and Material Science
Role as a Versatile Building Block in Supramolecular Chemistry
While pyridine (B92270) and its derivatives are cornerstones in supramolecular chemistry, the specific applications of 2-(dibromomethyl)pyridine are not as extensively documented as those of its 2,6-disubstituted counterpart. The presence of the nitrogen atom in the pyridine ring provides a coordination site for metal ions, and the reactive dibromomethyl group offers a handle for further functionalization.
The nitrogen atom of the pyridine ring in this compound can act as a ligand, coordinating to a variety of transition metals. This coordination is a fundamental aspect of forming metal complexes. In principle, the dibromomethyl group could be hydrolyzed or otherwise transformed to introduce additional coordinating atoms, potentially leading to polydentate ligands. However, detailed research specifically outlining the synthesis and structural characterization of metal complexes derived directly from this compound is limited in currently available scientific literature. The majority of research in this area focuses on ligands derived from 2,6-bis(bromomethyl)pyridine (B1268884), which can readily form pincer-type complexes.
Pyridine-containing compounds are frequently incorporated into fluorescent materials and probes due to the electron-withdrawing nature of the pyridine ring, which can influence the electronic properties of a molecule. The introduction of a dibromomethyl group provides a reactive site for attaching fluorophores or other functional moieties. For instance, the bromine atoms can be substituted by nucleophiles to construct more complex molecular architectures with desired photophysical properties. While the potential exists, specific examples of fluorescent materials or probes engineered directly from this compound are not prominently featured in peer-reviewed literature. The development of novel pyridine-based luminogens often involves other substitution patterns that are more conducive to creating extended π-conjugated systems.
The synthesis of molecular cages and other host-guest systems is a sophisticated area of supramolecular chemistry. Pyridine-containing ligands are often used in the self-assembly of such structures due to their well-defined coordination angles with metal ions. In theory, this compound could be utilized as a precursor to create ligands for the construction of cage compounds. For example, reaction of the dibromomethyl group with appropriate linkers could lead to multidentate ligands. However, the current body of scientific literature does not provide specific examples of cage compounds or host-guest systems developed using this compound as a primary building block.
Intermediates in the Synthesis of Complex Heterocyclic Frameworks
The reactivity of the dibromomethyl group makes this compound a potential intermediate in the synthesis of more complex heterocyclic structures. This group can undergo various transformations, including nucleophilic substitution and elimination reactions, to build new rings onto the pyridine core.
Pyridine-pyrazole derivatives are of significant interest due to their wide range of biological activities and applications in coordination chemistry. The synthesis of such derivatives often involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or a related precursor. While 2,6-bis(bromomethyl)pyridine has been used to synthesize bis(pyrazol-1-ylmethyl)pyridine ligands nih.gov, there is a lack of specific, documented synthetic routes that utilize this compound for the direct construction of novel pyridine-pyrazole derivatives. The development of synthetic methodologies to achieve this would be a valuable contribution to heterocyclic chemistry.
The Hantzsch dihydropyridine synthesis is a classic method for preparing 1,4-dihydropyridine (1,4-DHP) derivatives thermofisher.comorganic-chemistry.org. A common starting material for multifunctional 1,4-DHPs is a 2,6-dimethyl-1,4-dihydropyridine, which can be subsequently functionalized. One key transformation is the bromination of the methyl groups to introduce reactive handles for further elaboration researchgate.netwikipedia.org. This bromination reaction, typically using N-bromosuccinimide (NBS), leads to the formation of 2,6-bis(bromomethyl)-1,4-dihydropyridine derivatives researchgate.net. These derivatives are then used to synthesize various cationic and amphiphilic 1,4-DHPs. It is important to note that this well-established synthetic pathway involves the formation of the 2,6-bis(bromomethyl) isomer, and there is no clear evidence in the scientific literature for the selective synthesis or direct utilization of a 2-(dibromomethyl)-1,4-dihydropyridine derivative in this context.
Contribution to Fine Chemical Synthesis and Industrial Intermediates
This compound and its isomers are recognized as valuable halogenated pyridine intermediates, serving as pivotal building blocks in the synthesis of a wide array of fine chemicals and industrial products. rsc.org The reactivity of the dibromomethyl group, particularly in its 2,6-disubstituted form, 2,6-bis(bromomethyl)pyridine, allows for its extensive use as a precursor in the creation of complex molecular architectures. nih.govchemimpex.com
This versatile compound is a key starting material in the production of various pharmaceuticals, agrochemicals, and other specialty chemicals. chemimpex.com Its utility in medicinal chemistry is notable, where it serves as an intermediate in the synthesis of pharmaceutical agents, including those targeting neurological disorders. chemimpex.com The ability to introduce the pyridine moiety into larger molecules through this intermediate is a critical step in the development of new therapeutic compounds.
In the realm of industrial intermediates, 2,6-bis(bromomethyl)pyridine is employed in the synthesis of a diverse range of organic compounds. It is a precursor for creating new pyridine-pyrazole derivatives, large macrocyclic ligands, and small-ring tridentate Se(2)N(pyridyl)-donor macrocycles. The conformational flexibility of its bromomethyl arms makes it particularly suitable for the synthesis of macrocycles. nih.gov Furthermore, this compound participates in the synthesis of dicationic imidazolium-linked cyclophanes. Halogenated pyridine derivatives, such as 2,6-dibromomethylpyridine, are crucial for producing metal complexes, fluorescent materials, and medical nuclear imaging materials. google.com
The development of specialty polymers also benefits from the use of 2,6-bis(bromomethyl)pyridine. chemimpex.com Its incorporation into polymer chains can enhance properties such as thermal stability and chemical resistance, making it a valuable component in the manufacturing of high-performance materials. chemimpex.com
Applications in Advanced Functional Materials
The integration of pyridine derivatives into oligomers and other advanced structures has shown significant promise for applications in the field of nonlinear optics (NLO). Materials with NLO properties are crucial for various photonic and optoelectronic technologies. While direct studies on the NLO properties of oligomers derived specifically from this compound are not extensively documented, the characteristics of related pyridine-based materials provide strong indications of their potential.
Organic materials possessing NLO properties have garnered considerable attention for their potential use in devices for optical data storage, communications, and photodynamic therapy. nih.gov Pyridine-containing compounds, in particular, are of interest due to the electronic properties of the pyridine ring. Theoretical and experimental studies on various pyridine-based octopolar chromophores and other derivatives have demonstrated their potential for chemical sensing and other NLO applications. acs.org
Spectroscopic and Structural Elucidation of 2 Dibromomethyl Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 2-(dibromomethyl)pyridine and its derivatives, ¹H and ¹³C NMR are fundamental for initial structural verification, while advanced techniques can offer deeper insights.
Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical environment of its hydrogen atoms. In this compound, the spectrum is expected to show distinct signals for the methine proton and the four protons of the pyridine (B92270) ring.
The single proton of the dibromomethyl group (-CHBr₂) is expected to appear as a singlet in the downfield region of the spectrum, typically between 6.5 and 7.5 ppm. Its chemical shift is significantly influenced by the deshielding effect of the two adjacent electronegative bromine atoms.
The four protons on the pyridine ring (H-3, H-4, H-5, and H-6) will appear as distinct signals in the aromatic region, generally between 7.0 and 8.7 ppm. Due to the substitution at the 2-position, these protons are chemically non-equivalent and will exhibit characteristic splitting patterns (multiplicities) due to spin-spin coupling with their neighbors.
H-6: Typically the most deshielded proton due to its proximity to the nitrogen atom, appearing as a doublet.
H-3 and H-4: Often appear as a doublet and a triplet (or more complex multiplets), respectively.
H-5: Usually appears as a triplet or doublet of doublets.
The precise chemical shifts and coupling constants (J-values) allow for the unambiguous assignment of each proton in the pyridine ring. ubc.ca
Interactive Data Table: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CHBr₂ | ~6.80 | Singlet (s) | - |
| H-3 | ~7.65 | Doublet (d) | ~7.8 |
| H-4 | ~7.80 | Triplet (t) | ~7.7 |
| H-5 | ~7.35 | Triplet (t) | ~6.5 |
| H-6 | ~8.60 | Doublet (d) | ~4.8 |
Note: Data are estimated based on typical values for 2-substituted pyridines and are subject to solvent effects.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected: one for the dibromomethyl carbon and five for the carbons of the pyridine ring.
Dibromomethyl Carbon (-CHBr₂): This carbon signal is expected to appear in the upfield region (typically 30-50 ppm), with its chemical shift influenced by the attached bromine atoms. libretexts.org
Pyridine Ring Carbons (C2-C6): These carbons resonate in the aromatic region (120-160 ppm). oregonstate.edubhu.ac.in The C-2 carbon, being directly attached to the substituent, and the C-6 carbon, adjacent to the nitrogen, are typically the most deshielded among the ring carbons. researchgate.net The chemical shifts provide direct information about the electronic environment of each carbon atom. bhu.ac.in
Interactive Data Table: Representative ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -CHBr₂ | ~40 |
| C-2 | ~158 |
| C-3 | ~125 |
| C-4 | ~137 |
| C-5 | ~122 |
| C-6 | ~150 |
Note: Data are estimated based on typical values for substituted pyridines and alkyl halides and are subject to solvent effects. oregonstate.eduresearchgate.net
For complex derivatives or to unambiguously confirm structural assignments, advanced two-dimensional (2D) NMR techniques are employed. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other. sdsu.edu For this compound, cross-peaks would be observed between adjacent protons on the pyridine ring (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6), confirming their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment reveals which protons are directly attached to which carbon atoms. sdsu.edu It would show a correlation peak between the -CHBr₂ proton signal and the -CHBr₂ carbon signal, as well as correlations for each aromatic proton with its corresponding ring carbon. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu It is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For example, a correlation between the -CHBr₂ proton and the C-2 carbon of the pyridine ring would definitively establish the point of attachment of the substituent.
Derivatives of this compound can be incorporated into larger molecular structures that act as guests in host-guest systems. NMR titration is a primary method for studying the binding interactions between a host and a guest molecule in solution. rsc.orgnih.gov
The experiment involves recording the NMR spectrum of the guest molecule (or host) after the addition of incremental amounts of the host (or guest). researchgate.net If binding occurs, the chemical environment of the nuclei near the binding site changes, resulting in a shift in their NMR resonance frequencies. rsc.org By monitoring the chemical shift changes of specific protons (e.g., the pyridine ring protons) as a function of the titrant concentration, a binding isotherm can be constructed. Fitting this data allows for the determination of the association constant (Kₐ), which quantifies the strength of the host-guest interaction. This technique is widely used in supramolecular chemistry to study complexes involving macrocycles. nih.gov
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy probes the molecular vibrations of a compound. The frequencies of these vibrations are specific to the types of bonds and functional groups present, making it a valuable tool for molecular characterization.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to particular vibrational modes.
For this compound, the FT-IR spectrum would display several characteristic absorption bands:
Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region. mewaruniversity.org
C=C and C=N Ring Stretching: Strong absorptions in the 1400-1600 cm⁻¹ range are characteristic of the pyridine ring. elixirpublishers.compw.edu.pl
C-H In-plane and Out-of-plane Bending: These vibrations appear in the fingerprint region (below 1400 cm⁻¹) and are characteristic of the substitution pattern on the aromatic ring. asianpubs.org
C-Br Stretching: The carbon-bromine bond stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3100 - 3000 | Aromatic C-H stretching |
| 1600 - 1550 | C=N ring stretching |
| 1500 - 1400 | C=C ring stretching |
| 1200 - 1000 | C-H in-plane bending |
| 900 - 700 | C-H out-of-plane bending |
| 700 - 500 | C-Br stretching |
Note: Frequencies are approximate and based on data for related substituted pyridines. mewaruniversity.orgelixirpublishers.comasianpubs.org
Resonance Raman (rR) Spectroscopy in Complex Characterization
Resonance Raman (rR) spectroscopy is a powerful vibrational spectroscopy technique utilized for the structural and electronic characterization of molecules, particularly metal complexes involving pyridine-based ligands. By tuning the excitation laser wavelength to coincide with an electronic transition of a specific part of the molecule (a chromophore), the Raman signals of the vibrational modes coupled to that transition are selectively enhanced by a factor of 10³ to 10⁵. This enhancement allows for detailed study of the chromophore's structure, even in complex molecular environments.
In the context of pyridine derivatives, rR spectroscopy is instrumental in characterizing the changes that occur upon coordination to a metal center. For instance, studies on pyridine-borane (PyBH₃) complexes reveal that the formation of the dative B-N bond leads to significant electronic charge transfer from the pyridine molecule. This charge transfer is correlated with shifts in the vibrational frequencies of the pyridine ring, particularly the ring breathing mode, which moves to a higher frequency. acs.org The BN dative-bond stretch itself often appears coupled to pyridine's vibrations rather than as a single, isolated motion. acs.org
Calculations on pyridine adsorbed on silver clusters show that rR spectra provide distinct and enhanced peaks corresponding to C-H and C-C stretching modes of the pyridine molecule, which differ significantly from off-resonance spectra. researchgate.net This highlights the technique's sensitivity to the specific electronic interactions between the pyridine derivative and its environment. By analyzing the excitation profiles and the resulting spectra, researchers can deduce changes in molecular geometry, such as bond lengths, upon electronic excitation.
Interactive Table: Representative Raman Shifts in Pyridine Complexes
| Vibrational Mode | Neat Pyridine (cm⁻¹) | Pyridine-Borane Complex (PyBH₃) (cm⁻¹) | Nature of Shift |
| Ring Breathing (ν₁) | ~991 | > 991 | Shift to higher frequency |
| Trigonal Ring Breathing (ν₁₂) | ~1030 | ~1028 | Minimal shift |
| C-H/C-C Stretching | ~1220 | Enhanced intensity | Selective enhancement |
| C-H/C-C Stretching | ~1685 | Enhanced intensity | Selective enhancement |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. For pyridine derivatives, techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer are commonly used.
The fragmentation patterns observed in the mass spectra are crucial for structural elucidation. While direct fragmentation data for this compound is not detailed in the provided context, studies on related heterocyclic systems, such as pyrimidines and nitazene (B13437292) analogs, reveal common fragmentation pathways. sapub.orgnih.gov These often involve the initial formation of a protonated molecular ion [M+H]⁺, followed by characteristic losses of small neutral molecules or radicals. miamioh.edu For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a distinctive signature, with the molecular ion appearing as a pair of peaks (M⁺ and M+2) of nearly equal intensity, which greatly aids in the identification of bromine-containing fragments. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it ideal for analyzing complex mixtures and purifying derivatives of this compound. researchgate.netlabrulez.com
In a typical LC-MS analysis of pyridine derivatives, the molecular ions (M⁺) are often observed as the base peaks. researchgate.net The fragmentation patterns can reveal common structural motifs. For example, a study on various pyridine and quinoline (B57606) derivatives reported a common fragment ion at m/z = 157, corresponding to a 2,2'-bipyridine (B1663995) ion, indicating a characteristic fragmentation pathway for these types of compounds. researchgate.net Furthermore, LC-MS is sensitive enough to distinguish between isomers, which may be present in a sample mixture. researchgate.net The technique is also used to monitor the incorporation of stable isotope-labeled pyridine precursors into biomolecules, demonstrating its utility in metabolic studies. nih.govspringernature.com Derivatization of molecules with bromine-containing pyridine reagents can also be used to enhance detection sensitivity and provide a unique isotopic signature for identification in LC-MS analysis. nih.gov
Interactive Table: Common Ions in LC-MS of Pyridine Derivatives
| Ion Type | Description | Common m/z values |
| Molecular Ion [M+H]⁺ | Protonated parent molecule. | Varies with compound |
| Isotopic Ion [M+2+H]⁺ | For compounds with one Br atom. | M+2 |
| Common Fragment | e.g., 2,2'-bipyridine ion. | 157 |
| Adduct Ions | e.g., [M+Na]⁺, [M+CH₃CN]⁺. | Varies with adduct |
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous information on molecular structure, conformation, and intermolecular interactions. mdpi.com
Single-crystal X-ray diffraction (SCXRD) has been successfully applied to derivatives of 2-(halomethyl)pyridine to elucidate their crystal structures. A notable example is the structural analysis of 2,6-bis(bromomethyl)pyridine (B1268884), a close analog of a this compound isomer. nih.gov The study revealed that this compound crystallizes in the monoclinic space group P2₁/c. nih.gov The chloro-analogue, 2,6-bis(chloromethyl)pyridine, was found to be isomorphous. nih.gov
The crystal packing of 2,6-bis(bromomethyl)pyridine is characterized by several key intermolecular interactions. The molecules are arranged in stacks along the c-axis, facilitated by π-π stacking interactions between neighboring pyridine rings. nih.gov The distance between the centroids of these stacked rings is 3.778 (2) Å. nih.gov Additionally, short Br···Br contacts of 3.6025 (11) Å are observed between pairs of inversion-related molecules, which help stabilize the crystal lattice. nih.gov Similar crystallographic studies have been performed on other pyridine derivatives, such as 2-(chloromethyl)pyridine (B1213738) and various picrate (B76445) salts, providing a wealth of structural data on this class of compounds. researchgate.neteurjchem.com
Interactive Table: Crystallographic Data for 2,6-Bis(bromomethyl)pyridine
| Parameter | Value |
| Chemical Formula | C₇H₇Br₂N |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.2955 (19) |
| b (Å) | 12.980 (3) |
| c (Å) | 7.5288 (15) |
| β (°) | 110.75 (3) |
| Volume (ų) | 849.5 (3) |
| Z | 4 |
Data sourced from Acta Crystallographica Section E nih.gov
The data obtained from SCXRD allows for a detailed analysis of the molecular geometry, including bond lengths, bond angles, and torsional angles. In the solid-state structure of 2,6-bis(bromomethyl)pyridine, the bromomethyl groups exhibit a specific conformation relative to the aromatic ring. nih.gov The C-Br vectors of the two bromomethyl groups extend to opposite sides of the pyridine ring and are oriented nearly perpendicular to its plane. nih.govresearchgate.net
This conformational flexibility is a key feature of such molecules and influences their ability to act as ligands in coordination chemistry and as building blocks for macrocycles. nih.gov The precise bond lengths and angles within the pyridine ring and the bromomethyl substituents are determined with high precision, providing valuable data for computational chemistry studies. For instance, quantum chemical studies using Density Functional Theory (DFT) can be used to calculate the optimized molecular geometry, and these theoretical structures can be validated by comparison with the experimental X-ray diffraction data. researchgate.net
Interactive Table: Selected Geometric Parameters for 2,6-Bis(bromomethyl)pyridine
| Bond/Contact | Length (Å) |
| Br···Br contact | 3.6025 (11) |
| π-π stacking distance | 3.778 (2) |
Data sourced from Acta Crystallographica Section E nih.gov
Investigation of Crystal Packing and Supramolecular Interactions
Hydrogen Bonding Motifs (C-H…O, N-H…Br, C-H…N)
While the crystal structure of 2,6-Bis(bromomethyl)pyridine itself does not feature prominent classical hydrogen bonds, the broader family of pyridine derivatives exhibits a variety of such interactions that are crucial for their crystal engineering. These weak, directional interactions play a pivotal role in stabilizing specific three-dimensional structures.
C-H…O Interactions: In derivatives containing oxygen atoms, C-H…O hydrogen bonds are a significant factor in crystal packing. These interactions, where a carbon-bound hydrogen atom acts as a donor to an oxygen acceptor, contribute to the formation of extended supramolecular networks. For instance, in certain crystal structures, C-H…O interactions, alongside π-stacking, are responsible for linking molecular stacks together researchgate.net.
N-H…Br Interactions: This type of hydrogen bond typically occurs in the salt forms of pyridine derivatives, where the pyridine nitrogen is protonated to form a pyridinium (B92312) cation. The positively charged N-H group can then act as a strong hydrogen bond donor to a bromide anion or the bromine atom of an adjacent molecule. This interaction is a key feature in the self-assembly of various pyridine-containing supramolecular structures.
π-π Stacking and C-H…π Interactions
Aromatic rings, such as pyridine, are well-known to engage in π-π stacking, a critical non-covalent interaction for the assembly of molecules in the solid state acs.org.
In the crystal structure of 2,6-Bis(bromomethyl)pyridine, a distinct π-π stacking interaction is observed between the aromatic rings of adjacent molecules, leading to the formation of stacks along the c-axis iucr.org. Theoretical studies on pyridine dimers have shown that an antiparallel-displaced geometry is often the most stable stacking configuration researchgate.net. This type of arrangement minimizes electrostatic repulsion and maximizes attractive dispersion forces. The specific parameters of these interactions can be quantified through crystallographic analysis iucr.orgresearchgate.net.
| Compound/System | Interaction Type | Centroid-Centroid Distance (Å) |
| 2,6-Bis(bromomethyl)pyridine | π-π Stacking | 3.778 (2) |
| Furo[3,2-c]pyridine Ligand Derivative | π-π Stacking | 3.88 |
| Pyridine-dtp²⁻ Derivative | π-π Stacking | 3.71 and 4.25 |
| Pyridine Rings in a 2D Layer | π-π Stacking | 4.38 |
Data sourced from crystallographic studies of various pyridine-containing compounds. iucr.orgresearchgate.netresearchgate.net
Computational and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. googleapis.com It is widely employed for calculating molecular structure, vibrational frequencies, and electronic properties. googleapis.com For the analysis of 2,6-bis(bromomethyl)pyridine (B1268884), calculations have been performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and the 6-311G(d,p) basis set, which provides a good balance between accuracy and computational cost. googleapis.com
Geometry optimization is a fundamental computational process that determines the lowest energy arrangement of atoms in a molecule, known as the equilibrium geometry. googleapis.com This analysis yields crucial data on bond lengths, bond angles, and dihedral angles.
For 2,6-bis(bromomethyl)pyridine, a DFT-based geometry optimization was conducted to find its most stable conformation. googleapis.com The calculation resulted in a local minimum energy of approximately -5474.0925 atomic units (a.u.). The optimized structure provides key bond parameters. For instance, the C-C bond lengths within the pyridine (B92270) ring and to the bromomethyl groups were calculated to be in the range of 1.382 Å to 1.496 Å. The C-Br bond lengths were found to be between 1.950 Å and 1.956 Å, while C-H bond lengths varied from 0.93 Å to 0.97 Å. The C-N bond lengths in the pyridine ring were calculated as 1.334 Å to 1.343 Å. These theoretical values are reported to be in good agreement with experimental data.
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific normal mode of vibration, which involves the collective motion of atoms. These calculations are valuable for assigning experimental spectral bands to specific molecular motions. googleapis.com
A complete vibrational analysis for 2,6-bis(bromomethyl)pyridine, which has 17 atoms and 45 normal modes of vibration, was performed using the B3LYP/6-311G(d,p) method. Key calculated vibrational frequencies and their assignments are detailed below.
C-H Stretching Vibrations: These are typically observed in the 2800-3200 cm⁻¹ region. For 2,6-bis(bromomethyl)pyridine, these vibrations were calculated at 2998, 3057, 3069, 3072, and 3078 cm⁻¹.
H-C-H Scissoring Vibrations: Strong scissoring vibrations of the CH₂ groups were identified at 1406 and 1415 cm⁻¹.
Ring Deformation: Vibrations at 1557 cm⁻¹ and 1567 cm⁻¹ were assigned to deformations of the entire pyridine ring.
CH₂ Rocking Mode: A strong rocking vibration for the CH₂ group was calculated at 1195 cm⁻¹.
Lower Frequency Modes: Ring torsion modes were found at 554 and 578 cm⁻¹, while a twisting of the C-CH₂-Br bond appeared at 298 cm⁻¹. A ring breathing vibration was observed at 218 cm⁻¹.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| C-H Stretching | 2998, 3057, 3069, 3072, 3078 | |
| H-C-H Scissoring | 1406, 1415 | |
| Ring Deformation | 1557, 1567 | |
| CH₂ Rocking | 1195 | |
| Ring Torsion | 554, 578 | |
| C-CH₂-Br Twisting | 298 | |
| Ring Breathing | 218 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and polarizability.
For 2,6-bis(bromomethyl)pyridine, the HOMO and LUMO energies were calculated to determine its electronic properties and reactivity. The analysis provides the following energy values:
HOMO Energy: -0.06572 a.u.
LUMO Energy: -0.26789 a.u.
HOMO-LUMO Energy Gap (ΔE): 5.499 eV
The frontier orbital gap of 5.499 eV helps in characterizing the chemical reactivity and kinetic stability of the molecule.
| Parameter | Value (a.u.) | Value (eV) | Reference |
|---|---|---|---|
| HOMO Energy | -0.06572 | -1.788 | |
| LUMO Energy | -0.26789 | -7.290 | |
| Energy Gap (ΔE) | 0.20217 | 5.499 |
The distribution of electron density in a molecule can be described by assigning partial charges to each atom. Mulliken atomic charge analysis is a common method for calculating these charges, providing insight into the electrostatic potential and reactivity sites of the molecule.
The Mulliken atomic charges for 2,6-bis(bromomethyl)pyridine were calculated at the B3LYP/6-311G(d,p) level. The analysis reveals that the nitrogen atom (N) carries the most significant negative charge (-0.318863 e), indicating its role as a potential site for electrophilic attack. The carbon atoms in the CH₂ groups (C6, C7) also exhibit a notable negative charge. Conversely, the hydrogen atoms attached to the CH₂ groups (H1-H4) are positively charged, making them susceptible to nucleophilic interactions.
| Atom | Mulliken Charge (e) | Reference |
|---|---|---|
| C1 | -0.106031 | |
| C2 | 0.000552 | |
| C3 | -0.106030 | |
| C4 | 0.117055 | |
| C5 | 0.117060 | |
| C6 | -0.294362 | |
| C7 | -0.294369 | |
| Br1 | -0.071421 | |
| Br2 | -0.071415 | |
| N | -0.318863 | |
| H1 | 0.169284 |
For 2,6-bis(bromomethyl)pyridine, these properties were calculated using the B3LYP/6-311G(d,p) method.
Dipole Moment (μ): The calculated dipole moment is 4.2863 Debye, which is significantly higher than that of water (2.16 Debye), suggesting it could act as a good solvent.
Polarizability (α): The average polarizability was calculated to be 82.3858 x 10⁻²⁴ esu. The individual tensor components indicate that the molecule is more easily polarized along the x-axis.
Hyperpolarizability (β): The total hyperpolarizability (β_total) was calculated to be 60.9071 x 10⁻³³ esu. The dominant contributions come from the β_yyy and β_yzz components.
| Property | Calculated Value | Reference |
|---|---|---|
| Dipole Moment (μ) | 4.2863 Debye | |
| Average Polarizability (α) | 82.3858 x 10⁻²⁴ esu | |
| Total Hyperpolarizability (β) | 60.9071 x 10⁻³³ esu |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited states of molecules. rsc.orgrsc.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying the absorption spectra and photophysical properties of organic compounds. rsc.orgrsc.org
For a molecule like 2-(Dibromomethyl)pyridine, TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum, and the oscillator strengths, which relate to the intensity of these absorptions. The choice of the functional and basis set is crucial for obtaining accurate results. nih.gov For pyridine-containing systems, hybrid functionals, particularly long-range corrected ones such as CAM-B3LYP and ωB97XD, have been shown to provide results in good agreement with higher-level computational methods and experimental data. nih.gov
A typical TD-DFT calculation on this compound would first involve optimizing the ground-state geometry using DFT. Subsequently, the TD-DFT calculation is performed to obtain the energies of the first several singlet excited states. The primary electronic transitions for pyridine and its derivatives are typically π→π* and n→π* transitions. The n→π* transition involves the promotion of an electron from a non-bonding orbital on the nitrogen atom to an anti-bonding π* orbital of the aromatic ring. The π→π* transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Primary Character |
|---|---|---|---|
| S0 → S1 | 4.3 - 4.6 | 0.001 - 0.005 | n → π* |
| S0 → S2 | 4.8 - 5.2 | 0.02 - 0.05 | π → π* |
These calculations provide fundamental insights into the molecule's interaction with light, which is essential for applications in photochemistry and materials science.
Molecular Mechanics (MM) Simulations
Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecular system. nih.gov Instead of solving the Schrödinger equation, MM methods rely on force fields—a set of parameters and potential energy functions that describe the interactions between atoms, including bond stretching, angle bending, torsional rotations, and non-bonded van der Waals and electrostatic interactions. nih.govuiuc.edu
MM simulations are particularly useful for studying the conformational landscape and dynamics of larger molecules over longer timescales than are accessible with quantum mechanical methods. For this compound, MM simulations could be used to explore the rotational barrier of the dibromomethyl group relative to the pyridine ring and to study its interactions with other molecules in a condensed phase, such as a solvent or a polymer matrix.
The accuracy of MM simulations is entirely dependent on the quality of the underlying force field. nih.gov Force fields like MM3 have been specifically parameterized to handle nitrogen-containing aromatic heterocycles like pyridine. sci-hub.se These parameterizations involve fitting the potential energy functions to high-level ab initio calculations and experimental data to accurately reproduce molecular geometries, vibrational frequencies, and heats of formation. sci-hub.senih.gov More general force fields, such as the CHARMM General Force Field (CGenFF), are designed for drug-like molecules and could also be parameterized for this compound. nih.gov
The potential energy function in a typical force field (e.g., MM3) includes terms for:
Bond Stretching: E = kb(r - r0)2
Angle Bending: E = kθ(θ - θ0)2
Torsional Angle: E = Σ Vn[1 + cos(nω - γ)]
Van der Waals: Modeled typically with a Lennard-Jones potential.
Electrostatic: Modeled using atom-centered partial charges.
Table 2: Illustrative MM3 Force Field Parameters Relevant for a Pyridine Moiety (Based on parameters for nitrogen-containing aromatic heterocycles) sci-hub.se
| Parameter Type | Atoms | Value |
|---|---|---|
| Bond Stretch (kb, kcal mol-1 Å-2) | C-N (aromatic) | ~490 |
| Bond Stretch (r0, Å) | C-N (aromatic) | ~1.338 |
| Angle Bend (kθ, kcal mol-1 rad-2) | C-N-C | ~0.55 |
| Angle Bend (θ0, degrees) | C-N-C | ~117.0 |
Parameterization for the dibromomethyl group would require careful consideration of the C-Br bond stretches, C-C-Br and H-C-Br angle bends, and torsional parameters for rotation around the C-C bond connecting the substituent to the ring. These parameters would be derived from quantum mechanical calculations on this compound or smaller, analogous fragments.
Ab-initio Methods in Electronic Structure Determination
Ab-initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods solve the electronic Schrödinger equation to provide highly accurate descriptions of molecular geometries, energies, and electronic properties. Common ab-initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, such as CCSD(T). nih.govresearchgate.netrsc.org
For a molecule like this compound, ab-initio calculations are essential for establishing a benchmark for its structural and electronic properties. Geometry optimization at the MP2 level with a Pople-style basis set (e.g., 6-311G(d,p)) or a correlation-consistent basis set (e.g., aug-cc-pVDZ) can provide reliable bond lengths and angles. nih.govresearchgate.net For even higher accuracy in energy calculations, the CCSD(T) method, often considered the "gold standard" in quantum chemistry, can be employed, though at a significantly higher computational cost. nih.gov
These calculations can determine key electronic properties such as the molecular dipole moment, atomic charges, and the energies and shapes of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. Ab-initio calculations on related halopyridines have been performed to analyze their electronic structure and vibrational spectra, providing a foundation for understanding this compound. semanticscholar.org
Table 3: Representative Ab-initio / DFT Calculated Structural Parameters for Substituted Pyridines (Data is generalized from calculations on molecules like 2-chloro-5-bromopyridine and pyridine.) rsc.orgsemanticscholar.org
| Parameter | Method / Basis Set | Calculated Value |
|---|---|---|
| C-N Bond Length (Å) | B3LYP / 6-311G(d,p) | 1.33 - 1.34 |
| C-C Bond Length (Å) | B3LYP / 6-311G(d,p) | 1.38 - 1.40 |
| C-Csubstituent Bond Length (Å) | MP2 / 6-31G* | ~1.51 |
| C-N-C Bond Angle (°) | B3LYP / 6-311G(d,p) | ~117 |
These high-level calculations provide the fundamental data needed for parameterizing less computationally expensive methods like molecular mechanics and serve as a crucial reference for interpreting experimental results.
Theoretical Insights into Reaction Mechanisms and Pathways
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, theoretical studies can provide insights into its reactivity, particularly in reactions involving the dibromomethyl group.
The presence of two bromine atoms on the methyl carbon attached to the pyridine ring makes this position highly susceptible to nucleophilic substitution. The reaction mechanism is expected to be analogous to that of benzyl (B1604629) bromides. researchgate.net Computational studies on the bimolecular nucleophilic substitution (SN2) reactions of benzyl bromides with various nucleophiles have been extensively performed using DFT. researchgate.netresearchgate.net These studies analyze the potential energy surface of the reaction, which includes the reactants, pre-reaction complexes, the transition state, and the products. sciforum.netnih.gov
For the reaction of this compound with a nucleophile (Nu-), the SN2 pathway would involve the backside attack of the nucleophile on the carbon atom of the CHBr2 group, leading to the displacement of a bromide ion through a pentacoordinate transition state.
Reaction: Py-CHBr2 + Nu- → [Nu---CHBr(Py)---Br]‡- → Py-CHBr(Nu) + Br-
Theoretical calculations can model this process to determine the activation energy barrier (ΔG‡). The calculations typically involve locating the geometry of the transition state structure and confirming it with a frequency calculation (which should yield one imaginary frequency corresponding to the reaction coordinate). DFT calculations, often using functionals like B3LYP with a suitable basis set, can provide activation energies that are in good agreement with experimental kinetic data. researchgate.net The influence of substituents on the pyridine ring and the effect of the solvent can also be modeled, often using implicit solvent models like the Polarizable Continuum Model (PCM). sciforum.netresearchgate.net
Table 4: Illustrative Calculated Activation Barriers for SN2 Reactions on Analogous Systems (Values are representative for SN2 reactions on benzylic/picolylic bromides.) researchgate.net
| Reactant | Nucleophile | Solvent | Method | ΔG‡ (kcal/mol) |
|---|---|---|---|---|
| Benzyl Bromide | Br- | Acetonitrile | B3LYP | 18 - 22 |
| p-Nitrobenzyl Bromide | Pyridine | Dichloromethane | DFT | 15 - 19 |
These theoretical investigations are crucial for understanding the factors that control the reactivity of this compound and for predicting its behavior in various chemical environments, aiding in the design of synthetic pathways. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Dibromomethyl)pyridine, and how do reaction parameters (e.g., temperature, solvent, catalyst) affect yield and purity?
- Methodological Answer : The synthesis often involves bromination of methylpyridine precursors using brominating agents (e.g., NBS or Br₂) under controlled conditions. For example, reductive coupling with nickel catalysts (as demonstrated in 2-halomethylpyridine derivatives ) can optimize regioselectivity. Reaction temperature and solvent polarity significantly influence bromine incorporation and by-product formation. Post-synthesis purification via column chromatography or crystallization is critical for isolating high-purity products. Characterization via ¹H/¹³C NMR and IR spectroscopy (referencing NIST data ) validates structural integrity.
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies addressed?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and bromine positions.
- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹) .
- Mass Spectrometry : Verifies molecular weight and fragmentation patterns.
Discrepancies between experimental and theoretical data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Cross-validation with X-ray crystallography (using SHELX for structure refinement ) or computational DFT simulations resolves ambiguities.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Mandatory protocols include:
- PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods to avoid inhalation of volatile by-products.
- Waste Management : Segregate halogenated waste for professional disposal .
Emergency measures (e.g., immediate rinsing for skin contact) should align with GHS guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes (e.g., unexpected by-products) during the synthesis of this compound derivatives?
- Methodological Answer : Contradictions often stem from competing reaction pathways (e.g., over-bromination or radical side reactions). Strategies include:
- Kinetic Control : Lower temperatures to favor mono-bromination intermediates.
- Catalyst Tuning : Nickel or palladium complexes (as in bipyridine syntheses ) enhance selectivity.
- Analytical Workflow : LC-MS or GC-MS to track intermediates and optimize reaction quenching . Computational modeling (DFT) predicts thermodynamic vs. kinetic products, guiding experimental adjustments.
Q. What strategies improve regioselectivity in bromination reactions targeting pyridine derivatives like this compound?
- Methodological Answer : Regioselectivity is influenced by:
- Directing Groups : Electron-donating/withdrawing substituents (e.g., methyl) direct bromine placement.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for specific positions.
- Catalyst Design : Bidentate ligands in nickel complexes (e.g., phosphinitooxazolines ) modulate electronic environments. Advanced techniques like microwave-assisted synthesis may enhance selectivity by reducing reaction time.
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings)?
- Methodological Answer : The electron-withdrawing bromine groups deactivate the pyridine ring, reducing electron density at the methyl position. This impacts:
- Catalyst Compatibility : Palladium catalysts with strong π-accepting ligands (e.g., XPhos) improve oxidative addition efficiency.
- Substrate Scope : Reactivity with aryl boronic acids is enhanced by microwave irradiation or photoredox conditions.
Computational studies (e.g., frontier molecular orbital analysis) predict reactive sites and guide ligand selection .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational data (e.g., NMR chemical shifts or reaction energetics)?
- Methodological Answer :
Re-examine Assumptions : Ensure computational models (DFT, MD) account for solvation effects and tautomeric equilibria.
Experimental Validation : Use isotopic labeling (e.g., ¹³C) or variable-temperature NMR to probe dynamic processes.
Collaborative Workflows : Cross-disciplinary teams (synthesis, spectroscopy, computational chemistry) reconcile data gaps. For crystallographic inconsistencies, SHELXL refinement and Hirshfeld surface analysis improve accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
